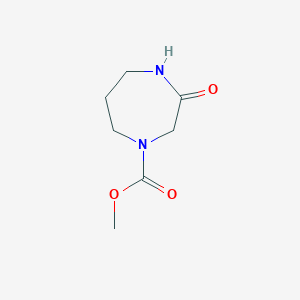
Methyl 3-oxo-1,4-diazepane-1-carboxylate
概要
説明
“Methyl 3-oxo-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 .
Synthesis Analysis
A practical synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production. The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) .科学的研究の応用
Synthesis of Key Intermediates
Methyl 3-oxo-1,4-diazepane-1-carboxylate and its derivatives are crucial in synthesizing key intermediates for various pharmacologically active compounds. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, was established to support multikilogram production. This synthesis involved the construction of the chiral 1,4-diazepane via intramolecular cyclization starting from commercially available aminopropanols, demonstrating the compound's utility in large-scale pharmaceutical synthesis (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Ring Expansion and Rearrangement
This compound derivatives also play a role in ring expansion and rearrangement reactions. For example, the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to produce methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate was achieved, showcasing the compound's versatility in generating novel heterocyclic structures (Bullock, Carter, Gregory, & Shields, 1972).
Synthesis of N-Heterocycle-Fused Compounds
The compound is instrumental in the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, such as tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and tetrahydro[1,4]diazepino[1,2-a]indol-1-one derivatives. A general approach was developed using ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates as intermediates, leading to the target compounds through oxirane ring-opening and direct cyclization, illustrating the compound's utility in creating complex fused heterocyclic structures (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).
Utility in Hypnotic Agents Synthesis
The structural framework of this compound derivatives has found application in the synthesis of new hypnotic agents. Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, a new ultra-short-acting hypnotic, demonstrated potent in vivo activity with a rapid onset and short duration of action, highlighting the compound's potential in developing anesthetic medications (El-Subbagh, El-kashef, Kadi, Abdel-Aziz, Hassan, Tettey, & Lehmann, 2008).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be bacterial proteins .
Mode of Action
Related compounds have been shown to interact with bacterial proteins, leading to antimicrobial effects .
Pharmacokinetics
A study on similar compounds has performed an in-silico adme analysis . This analysis can provide insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have demonstrated antimicrobial activity, suggesting that methyl 3-oxo-1,4-diazepane-1-carboxylate may have similar effects .
生化学分析
Biochemical Properties
Methyl 3-oxo-1,4-diazepane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazine and phenylhydrazine, forming derivatives that are crucial in certain biochemical pathways . These interactions are typically characterized by the formation of stable complexes, which can modulate the activity of the involved enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. For example, it has been found to bind to certain proteins, altering their conformation and activity . This binding can influence various cellular processes, including gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular behavior, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in reactions catalyzed by specific enzymes, leading to the production of important metabolites . These interactions are crucial for maintaining cellular homeostasis and supporting various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, affecting various biochemical pathways.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
methyl 3-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCORWUGAKBFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)



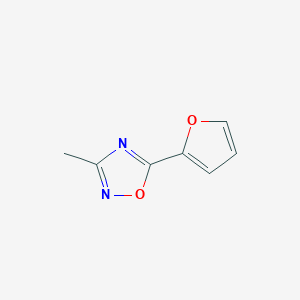
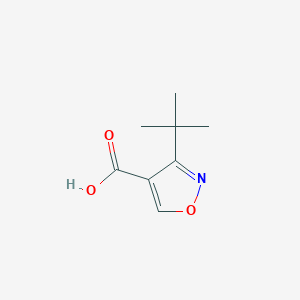
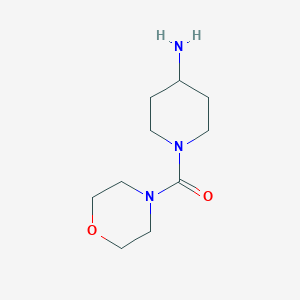
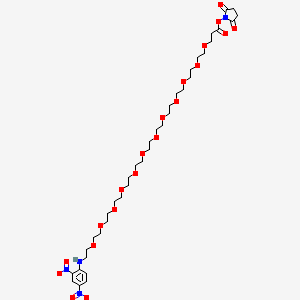


![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)


